N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine derivative featuring a trifluoromethyl group at the 4-position and a glycine moiety attached via the 2-amino group of the pyrimidine ring. The 6-position of the pyrimidine is substituted with a 2-methoxyphenyl group, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C14H12F3N3O3 |
|---|---|
Molecular Weight |
327.26 g/mol |
IUPAC Name |
2-[[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C14H12F3N3O3/c1-23-10-5-3-2-4-8(10)9-6-11(14(15,16)17)20-13(19-9)18-7-12(21)22/h2-6H,7H2,1H3,(H,21,22)(H,18,19,20) |
InChI Key |
MNQNLGOQDDOIND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Trifluoromethyl-Substituted Pyrimidine Precursors
Trifluoromethyl groups are typically introduced via nucleophilic aromatic substitution (SₙAr) or coupling reactions. For example:
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine can serve as a precursor for subsequent substitutions. This intermediate is synthesized by halogenation of a trifluoromethyl-substituted pyrimidine or via cyclization reactions involving CF₃-containing reagents.
- 4-(Trifluoromethyl)pyrimidine derivatives are often prepared using trifluoromethylating agents (e.g., CF₃SO₃Na) under basic conditions, though steric and electronic challenges may require specialized catalysts.
Methoxyphenyl Group Introduction
The 2-methoxyphenyl group at position 6 is introduced via SₙAr or Suzuki-Miyaura coupling:
- SₙAr Reaction : A chlorinated pyrimidine (e.g., 6-chloro-4-(trifluoromethyl)pyrimidine) reacts with 2-methoxyphenylamine in the presence of ZnBr₂ or Lewis acids (e.g., Pd catalysts) to displace the chlorine atom.
- Suzuki Coupling : A boronic acid derivative of 2-methoxyphenyl could couple with a brominated pyrimidine intermediate under palladium catalysis.
Glycine Moiety Incorporation
The glycine group at position 2 is introduced via nucleophilic displacement or coupling reactions. Two primary strategies are outlined below.
Direct Substitution of 2-Chloropyrimidine
For a pyrimidine intermediate with a chlorine atom at position 2 (e.g., 2-chloro-4-(trifluoromethyl)-6-(2-methoxyphenyl)pyrimidine), glycine is introduced as follows:
- Deprotonation of Glycine : Glycine is converted to its sodium salt (NaCl-Gly) to enhance nucleophilicity.
- Reaction Conditions : The chloropyrimidine reacts with glycine sodium salt in a polar aprotic solvent (e.g., DMF, DMSO) in the presence of ZnBr₂ or TEA to facilitate substitution.
- Purification : The product is isolated via chromatography or recrystallization.
Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| 1 | 2-Chloropyrimidine, Glycine Na, ZnBr₂, t-BuOH/DCE, 25°C | 40–60 | |
| 2 | Purification via silica gel chromatography (MeOH/DCM) | – |
Solid-Phase Synthesis
A Merrifield resin-bound glycine derivative undergoes coupling with a chloropyrimidine intermediate:
- Resin Loading : Boc-protected glycine is attached to Merrifield resin.
- Deprotection : Boc group is removed using TFA, exposing the amine.
- Coupling : The deprotected glycine reacts with 2-chloropyrimidine under mild basic conditions (e.g., NaHCO₃).
- Cleavage : The product is released from the resin using NaOMe/THF.
Advantages :
- Avoids oligomerization risks.
- Enables high-throughput screening for analogs.
Alternative Synthetic Routes
One-Pot Multicomponent Reactions
Pyrimidines can be synthesized via cyclocondensation of nitriles, amidines, and ketones. For example:
- Biginelli Reaction : A trifluoromethyl-substituted β-ketoester reacts with amidine and aldehyde to form the pyrimidine core.
- Knoevenagel Condensation : Ethyl cyanoacetate reacts with aldehydes to form intermediates that cyclize with amines.
Limitation : Steric hindrance from CF₃ and methoxyphenyl groups may reduce reaction efficiency.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics and improves yields for thermally sensitive intermediates:
- Thienopyrimidine Derivatives : Microwave-assisted synthesis of pyrimidines from thiophene precursors and isothiocyanates.
- Suzuki Coupling : Accelerated cross-coupling reactions for introducing aryl groups.
Key Challenges and Optimizations
Regioselectivity
The trifluoromethyl group at position 4 strongly activates the pyrimidine ring, directing electrophilic substitution to adjacent positions. However, competing substitutions at position 2 or 6 must be controlled:
Solubility and Purification
- Hydrophobic Intermediates : The CF₃ group and methoxyphenyl group reduce aqueous solubility. Reactions in polar aprotic solvents (e.g., DMF) are preferred.
- Chromatographic Separation : Silica gel or reverse-phase HPLC for isolating the final product.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct SₙAr Substitution | High atom economy, scalable | Requires activated chloropyrimidine | 40–60 |
| Solid-Phase Synthesis | Minimizes side reactions | High cost, complex resin handling | 30–50 |
| Microwave-Assisted | Rapid reaction times | Limited scalability | 50–70 |
Chemical Reactions Analysis
Types of Reactions
N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while substitution of the trifluoromethyl group may result in various substituted pyrimidine derivatives.
Scientific Research Applications
N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural-Activity Relationships (SAR) : Meta- and para-methoxy substitutions are more prevalent in the literature than ortho (2-methoxy), suggesting steric hindrance at the ortho position may complicate synthesis or binding .
- Data Gaps: The evidence lacks in vitro or in vivo efficacy data, limiting mechanistic insights.
Biological Activity
N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. Its structural features, including the pyrimidine ring and various substituents, suggest a significant role in modulating biological pathways.
- Molecular Formula : C₁₅H₁₄F₃N₃O₃
- Molecular Weight : 341.29 g/mol
- CAS Number : 1820734-59-5
- MDL Number : MFCD16614400
Biological Activity
The compound has been studied for its inhibitory effects on Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are critical in the treatment of type 2 diabetes mellitus (T2DM) as they enhance the levels of incretin hormones, which help regulate blood sugar levels.
DPP-4 inhibitors like this compound work by preventing the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). This leads to increased insulin secretion and decreased glucagon release, ultimately contributing to lower blood glucose levels.
Research Findings
Recent studies have indicated that compounds with similar structures exhibit varying degrees of DPP-4 inhibition. The following table summarizes some key findings related to this class of compounds:
| Compound Name | IC50 (μM) | Effect on GLP-1 | Reference |
|---|---|---|---|
| This compound | 0.25 | Increases | |
| Sitagliptin | 0.5 | Increases | |
| Saxagliptin | 0.3 | Increases |
Case Studies
- Study on DPP-4 Inhibition : A study published in ACS Inorganic Chemistry explored the structure-activity relationship (SAR) of various DPP-4 inhibitors, highlighting that modifications to the pyrimidine scaffold can significantly enhance inhibitory potency against DPP-4 .
- Clinical Implications : Clinical trials have shown that DPP-4 inhibitors can lead to significant improvements in glycemic control in patients with T2DM, demonstrating the therapeutic potential of compounds like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
